molecular formula C5H7N5O2 B12698867 2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol CAS No. 86296-75-5

2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol

Cat. No.: B12698867
CAS No.: 86296-75-5
M. Wt: 169.14 g/mol
InChI Key: ISOZZGJCVBHMSM-UHFFFAOYSA-N
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Description

2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol is a heterocyclic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the amination of 2-amino-6-phenylpyrimidine at the 4-position under basic conditions . The reaction conditions often require mild temperatures and the use of specific catalysts to ensure the selective introduction of the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amino derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-(methyl

Properties

CAS No.

86296-75-5

Molecular Formula

C5H7N5O2

Molecular Weight

169.14 g/mol

IUPAC Name

2-amino-4-(methylamino)-5-nitroso-1H-pyrimidin-6-one

InChI

InChI=1S/C5H7N5O2/c1-7-3-2(10-12)4(11)9-5(6)8-3/h1H3,(H4,6,7,8,9,11)

InChI Key

ISOZZGJCVBHMSM-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=O)NC(=N1)N)N=O

Origin of Product

United States

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